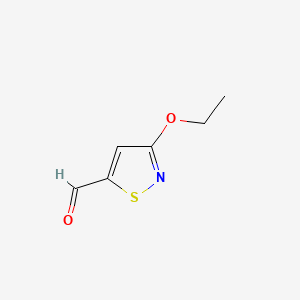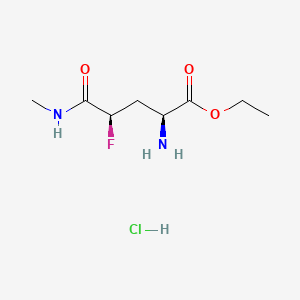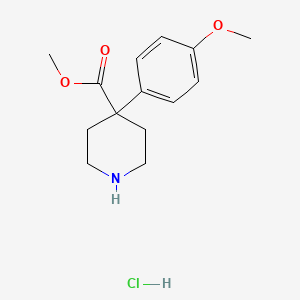
3-ethoxy-1,2-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-1,2-thiazole-5-carbaldehyde: is a heterocyclic compound that contains a thiazole ring substituted with an ethoxy group at the 3-position and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to undergo various chemical transformations, including substitution reactions in the thiazole ring . These reactions can lead to the formation of α,β-unsaturated ketones of the thiazole series .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1,2-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the ethoxy and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the ethoxy and aldehyde groups.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-ethoxy-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 3-ethoxy-1,2-thiazole-5-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique structure makes it a valuable candidate for drug discovery and development. It is investigated for its potential to interact with specific biological targets and pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-ethoxy-1,3-thiazole-5-carbaldehyde
- 4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde
- 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
Comparison: 3-ethoxy-1,2-thiazole-5-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the ethoxy group at the 3-position and the aldehyde group at the 5-position can influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
3-ethoxy-1,2-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6-3-5(4-8)10-7-6/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJRDDRUKPTVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)



![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)


![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)

